molecular formula C17H13Cl2F2N3O2 B2370948 {5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone CAS No. 444151-89-7

{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone

Cat. No. B2370948
CAS RN: 444151-89-7
M. Wt: 400.21
InChI Key: GZYNUPOCEUDFFT-UHFFFAOYSA-N
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Description

{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone is a useful research compound. Its molecular formula is C17H13Cl2F2N3O2 and its molecular weight is 400.21. The purity is usually 95%.
BenchChem offers high-quality {5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A facile synthesis method for similar compounds was developed using Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2-nitrobenzene, showing the potential for efficient production of this compound (Malathi & Chary, 2019).

Antimicrobial and Anticancer Applications

  • Novel analogues of this compound demonstrated potent antibacterial and good antifungal activity, with molecular docking studies supporting these findings (Shankar et al., 2016).
  • Another study synthesized similar compounds and evaluated their in vitro antimicrobial and anticancer activity, with some compounds showing higher anticancer activity than the reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural Analysis and Crystallography

  • Research on isomorphous structures related to this compound provided insights into the structural characteristics and potential for modifications to enhance its applications (Swamy et al., 2013).

Potential for Anticonvulsant Applications

  • Some derivatives of this compound exhibited good anticonvulsant activity, suggesting potential applications in epilepsy treatment (Fiakpui et al., 1999).

Molecular Docking Studies

  • Molecular docking studies of related compounds indicate a good fit with low binding energies, suggesting potential for targeted therapeutic applications (Katariya et al., 2021).

Additional Chemical Studies

  • Studies focusing on the chemical synthesis and characterization of analogues provide further insights into the compound's potential applications in various fields (Bawa et al., 2010).

properties

IUPAC Name

[5-[chloro(difluoro)methyl]-2,3-dihydro-1,4-diazepin-1-yl]-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2F2N3O2/c1-10-14(15(23-26-10)11-4-2-3-5-12(11)18)16(25)24-8-6-13(17(19,20)21)22-7-9-24/h2-6,8H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYNUPOCEUDFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C(C=C3)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone

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